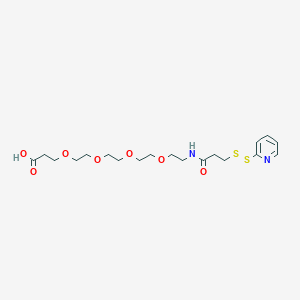
SRT3025 HCl
Descripción general
Descripción
SRT3025 HCl is a potent and selective Sirt1 activator . It inhibits RANKL-induced osteoclast differentiation, fusion, and resorptive capacity without affecting osteoclast survival . It is also an orally active sirtuin 1 activator that reduces cellular acetylation of Sirt1 substrates FoxO1 and histone 3 .
Molecular Structure Analysis
The empirical formula of SRT3025 HCl is C31H31N5O2S2 . The molecular weight of the free base is 569.74 .Physical And Chemical Properties Analysis
SRT3025 HCl is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL when warmed . It should be stored in a desiccated condition at temperatures between -10 to -25°C .Aplicaciones Científicas De Investigación
Sirtuin 1 Activation
SRT3025 HCl is an orally active sirtuin 1 activator . Sirtuin 1, also known as Sirt1, is a protein that in humans is encoded by the SIRT1 gene. It is known to have a role in aging by controlling the DNA repair and apoptosis, among other cellular processes .
Reduction of Cellular Acetylation
SRT3025 HCl reduces cellular acetylation of Sirt1 substrates . Acetylation is a process where an acetyl functional group is transferred from one molecule to another. The reduction of cellular acetylation can have various effects on cellular processes and functions .
Atherosclerosis Research
SRT3025 HCl exhibits in vivo efficacy in a murine atherosclerosis model . Atherosclerosis is a disease in which plaque builds up inside your arteries. This compound could potentially be used in the treatment or prevention of this disease .
Bone Loss Research
SRT3025 HCl has been used in research related to ovariectomy-induced bone loss in female mice . This suggests potential applications in the treatment or prevention of conditions such as osteoporosis .
Regulation of LDL-Cholesterol
The Sirt1 activator SRT3025 provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression . This suggests that SRT3025 HCl could potentially be used in the regulation of LDL-cholesterol, which could have implications for cardiovascular health .
6. Potential Impact on Metabolic and Inflammatory Diseases The deacetylase Sirt1, which SRT3025 HCl activates, exerts beneficial effects on metabolic and inflammatory diseases . This suggests that SRT3025 HCl could potentially be used in the treatment of these types of diseases .
Mecanismo De Acción
- SRT3025 HCl is an experimental drug that acts as a small-molecule activator of the sirtuin subtype SIRT1 .
- Deacetylation leads to changes in gene expression, affecting pathways related to cell survival, metabolism, and inflammation .
- SRT3025 HCl impacts several pathways:
- Cellular effects:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Propiedades
IUPAC Name |
5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O2S2.ClH/c1-38-17-9-14-26-27(35-29(39-26)22-10-3-2-4-11-22)28(37)33-24-13-6-5-12-23(24)30-34-25-18-21(19-32-31(25)40-30)20-36-15-7-8-16-36;/h2-6,10-13,18-19H,7-9,14-17,20H2,1H3,(H,33,37);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRBDTOIPNDWMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1=C(N=C(S1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NC5=C(S4)N=CC(=C5)CN6CCCC6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32ClN5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



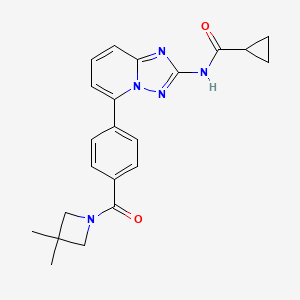





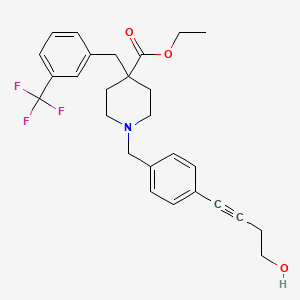
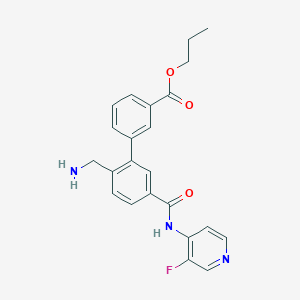

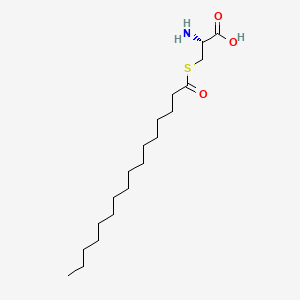

![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B610936.png)
